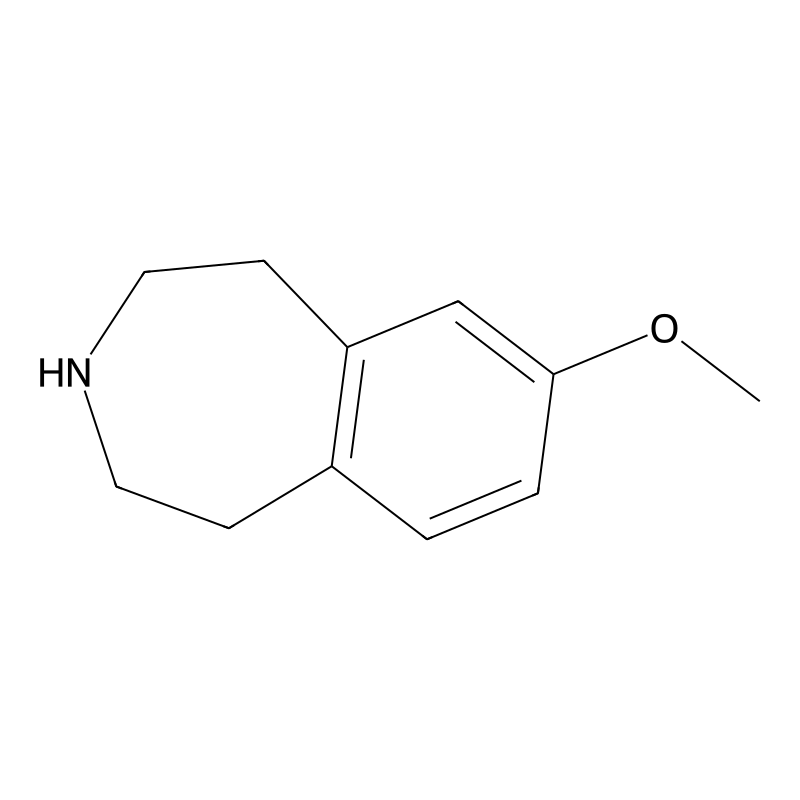

7-Methoxy-2,3,4,5-tetrahydro-1h-3-benzazepine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Building Block for Drug Discovery

The chemical structure of 7-Methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine belongs to the class of 1,3-benzazepines. This class has been explored for their potential medicinal properties []. 7-Methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine itself might serve as a building block for the synthesis of more complex molecules with desired therapeutic effects.

Reference Compound

Some suppliers offer 7-Methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine, particularly the hydrochloride salt form [, ]. This suggests the possibility of this compound being used as a reference material in scientific research. Reference compounds are well-characterized substances used for comparison purposes in analytical techniques.

7-Methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine is a bicyclic compound characterized by the presence of a methoxy group at the seventh position of the benzazepine framework. The molecular formula of this compound is , and it has a molecular weight of approximately 177.24 g/mol. The structure features a tetrahydrobenzazepine core, which is a fusion of a benzene ring and a seven-membered nitrogen-containing ring, contributing to its unique chemical properties and potential biological activities .

- As research on 7-MeO-THB is in its early stages, information on safety hazards is not available.

The chemical reactivity of 7-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine can be explored through various synthetic routes. Common reactions include:

- Alkylation: This compound can undergo alkylation at the nitrogen atom, leading to derivatives that may exhibit altered pharmacological properties.

- Reduction: Reduction reactions can modify the double bonds within the bicyclic structure, potentially enhancing solubility and bioavailability.

- Substitution Reactions: The methoxy group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic system.

These reactions are essential for developing analogs with improved efficacy or selectivity in biological systems.

Research indicates that 7-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine and its derivatives may interact with various neurotransmitter receptors. Notably, compounds in this class have shown affinity for dopamine receptors, particularly D1 and D2 subtypes. This interaction suggests potential applications in treating neurological disorders such as Parkinson's disease and schizophrenia . Additionally, some studies indicate anti-inflammatory properties and possible use in pain management therapies.

Several synthetic approaches have been reported for the preparation of 7-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine:

- Cyclization Reactions: Starting from appropriate precursors containing both an amine and an aromatic moiety, cyclization can be achieved under acidic or basic conditions.

- Methoxylation: The introduction of the methoxy group can be accomplished through methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base.

- Multi-step Synthesis: A more complex route may involve several steps including protection-deprotection strategies to selectively modify functional groups before final cyclization .

7-Methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine has potential applications in:

- Pharmaceutical Development: Its interaction with dopamine receptors makes it a candidate for drugs aimed at treating psychiatric and neurological disorders.

- Research Tools: Compounds derived from this structure are often used in biochemical studies to elucidate receptor mechanisms and signaling pathways.

- Chemical Probes: As a part of structure-activity relationship studies, derivatives of this compound can serve as probes for understanding receptor-ligand interactions.

Studies on 7-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine have focused on its binding affinity to various receptors. For example:

- Dopamine D1 Receptors: It has been shown to selectively bind to D1 receptors with varying affinities depending on structural modifications.

- Dopamine D2/3 Receptors: Interaction with these receptors is generally less pronounced but still significant in understanding its pharmacological profile .

These interaction studies are crucial for developing targeted therapies that minimize side effects while maximizing therapeutic benefits.

Several compounds share structural similarities with 7-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine. Here are some notable examples:

| Compound Name | Structure | Key Differences |

|---|---|---|

| 8-Methoxy-2,3,4,5-tetrahydro-1H-benzazepine | 8-Methoxy Structure | Methoxy group at position 8 instead of 7; may show different receptor affinities. |

| 7-Hydroxy-2,3,4,5-tetrahydro-1H-benzazepine | 7-Hydroxy Structure | Hydroxyl group instead of methoxy; alters solubility and biological activity. |

| 7-Methyl-2,3,4,5-tetrahydro-1H-benzazepine | 7-Methyl Structure | Methyl substitution may impact pharmacokinetics and receptor selectivity. |

Traditional approaches to benzazepine synthesis have relied on well-established heterocyclic chemistry principles, with cyclization of amino alcohols representing one of the most fundamental methodologies . This classical approach utilizes catalytic cyclization to form the seven-membered benzolactam ring from appropriately functionalized precursors, providing a reliable foundation for benzazepine construction.

The Friedel-Crafts cyclization represents another cornerstone of traditional benzazepine synthesis [2]. This method involves the intramolecular cyclization of substituted cinnamylamides to form 2-benzazepine derivatives. The reaction proceeds through electrophilic aromatic substitution, where the amide carbonyl is activated to facilitate ring closure. This approach has been successfully applied to prepare libraries of 2-benzazepine derivatives with yields ranging from moderate to good [2].

Ring enlargement strategies have also played a crucial role in traditional benzazepine synthesis [3]. The Stevens rearrangement has emerged as a particularly effective regio- and diastereoselective methodology for constructing tetrahydro-1H-3-benzazepines. This approach involves the rearrangement of tetrahydroisoquinolinium salts to provide 1,2-disubstituted benzazepine products with excellent stereochemical control [3].

The Pictet-Spengler reaction has found extensive application in benzazepine synthesis, particularly for constructing seven-membered N-heterocycles [4]. This traditional method involves the cyclization of 3-arylpropylsulfonamides with formaldehyde to form N-sulfonyl-2-benzazepines. The reaction proceeds under acidic conditions and has been adapted for use with renewable feedstocks, demonstrating the versatility of classical methods in modern synthetic applications [4].

Traditional methods have also employed dearomative functionalization approaches, though these typically require harsh conditions due to the high kinetic barrier associated with breaking aromatic systems [5]. Early methodologies often relied on stoichiometric reagents and elevated temperatures, limiting their practical applicability in modern pharmaceutical synthesis.

Modern Catalytic Asymmetric Approaches

Modern asymmetric synthesis of benzazepine derivatives has been revolutionized by the development of sophisticated catalytic systems that provide excellent enantiocontrol. Iridium-catalyzed asymmetric hydrogenation represents a pinnacle achievement in this field [6] [7]. Highly efficient N,P-ligated iridium complexes have been developed for the preparation of chiral tetrahydro-3-benzazepine motifs through catalytic asymmetric hydrogenation of cyclic ene-carbamates [6].

The optimal conditions for iridium-catalyzed asymmetric hydrogenation involve the use of 1 mol% catalyst loading under 100 bar hydrogen pressure in dichloromethane [6]. This methodology demonstrates remarkable efficiency, with substrates bearing both 1-aryl and 1-alkyl substituents being converted to the corresponding products with excellent enantioselectivity (91-99% enantiomeric excess) and isolated yields (92-99%) [6]. The synthetic utility of this transformation has been demonstrated through gram-scale synthesis and its application in the preparation of pharmaceutically relevant compounds such as trepipam and fenoldopam [6].

Copper-catalyzed asymmetric approaches have also achieved significant success in benzazepine synthesis [8]. An asymmetric construction of enantioenriched 2,3-substituted-1-benzazepine derivatives has been developed using copper-catalyzed reductive intramolecular cyclization of (E)-dienyl arenes with tethered ketimines [8]. This protocol involves tandem chemo-, regio-, and enantioselective hydrocupration followed by asymmetric cyclization in the presence of chiral bisphosphine-copper catalysts [8].

The development of novel chiral ligands has been crucial for advancing asymmetric benzazepine synthesis [9]. Chiral ligands based on binaphthyl scaffolds have been developed for palladium-catalyzed enantioselective C-H activation/cycloaddition reactions [9]. These methodologies provide shorter, more efficient, and environmentally friendly routes to chiral benzazepines compared to traditional approaches [9].

Biocatalytic approaches using imine reductases have emerged as a promising complementary method for accessing chiral benzazepines [10]. The reduction of seven-membered prochiral cyclic imines using imine reductases from Streptomyces species, Kribbella catacumbae, and Cystobacter ferrugineus provides access to preparative-scale synthesis of both (R)- and (S)-specific substituted tetrahydro-1-, 2-, and 3-benzazepines [10]. This methodology achieved up to 65 examples with enantiomeric excess up to >99% and isolated yields up to 96% [10].

Regioselective Functionalization Strategies

Regioselective functionalization of benzazepine derivatives has become increasingly sophisticated, with multiple strategies available for introducing substituents at specific positions. N-heterocyclic carbene-catalyzed regioselective intramolecular radical cyclization represents a significant advancement in this area [11] [12]. This protocol features excellent regioselectivity, good functional group compatibility, and wide substrate scope, providing a transition-metal-free and oxidant-free pathway to access seven-membered rings under mild reaction conditions [11].

Visible-light-induced regioselective cascade radical cyclization has emerged as another powerful tool for benzazepine functionalization [13] [14]. This methodology employs fac-Ir(ppy)₃ as a photocatalyst (2.0 mol%) with 2,6-lutidine as base in dichloromethane solvent [13]. The reactions proceed smoothly to afford seven-membered rings in good yields with broad substrate scope and excellent functional group tolerance [13]. The mechanism involves generation of α-carbon radicals that preferentially react with tethered acrylamides to generate stable seven-membered heterocycles [13].

Cobalt-catalyzed C-H bond functionalization has provided an efficient method for benzazepine synthesis through picolinamide-directed α-amidoacrylate C(sp²)-H bond functionalization [15]. This approach utilizes calcium carbide as an inexpensive acetylene source and simple cobalt chloride as catalyst, demonstrating excellent functional group tolerance and yielding diverse substituted 3-benzazepine derivatives in good to excellent yields [15].

Electrochemical strategies have also been developed for regioselective benzazepine functionalization [16]. An electrocatalytic tandem cyclization reaction of amide-tethered methylenecyclopropanes enables rapid construction of tetracyclic benzazepine derivatives in moderate yields with good functional group compatibility [16]. This transformation uses catalytic amounts of ferrocene as the electrocatalytic medium, replacing traditional oxidants with environmentally friendly electron transfer processes [16].

Directed C-H functionalization approaches have been particularly successful for regioselective benzazepine derivatization [17]. These methods employ carboxylate-assisted C-H activation to achieve high regioselectivity, with preference for specific positions based on electronic and steric factors [17]. The regioselectivity can be controlled through choice of directing groups and reaction conditions [17].

Optimization of Reaction Conditions and Yield Enhancement

Systematic optimization of reaction conditions has been crucial for maximizing yields and improving the practical utility of benzazepine synthesis methods. Temperature optimization studies have revealed that most benzazepine-forming reactions perform optimally in the range of 70-150°C [18] [19]. Higher temperatures generally increase reaction rates but may lead to decomposition of sensitive substrates, requiring careful balance between efficiency and selectivity.

Catalyst loading optimization has shown that most modern methods achieve optimal performance at 1-5 mol% catalyst loading [6] [19]. For iridium-catalyzed asymmetric hydrogenation, 1 mol% catalyst loading provides excellent results, while decreasing the loading below this level negatively affects conversion while maintaining high enantioselectivity [6]. Bismuth-catalyzed cyclization reactions achieve optimal yields at 5 mol% Bi(OTf)₃ loading, with further increases providing diminishing returns [19].

Solvent selection has proven critical for benzazepine synthesis optimization. Dichloromethane, cyclopentyl methyl ether, and deep eutectic solvents have emerged as optimal choices for different methodologies [6] [4]. The choice of solvent can impact yields by 20-40%, making solvent screening an essential optimization step [4]. Green solvents such as deep eutectic solvents have shown particular promise for sustainable benzazepine synthesis [4].

Reaction time optimization studies indicate that most benzazepine synthesis reactions require 6-24 hours for completion [6] [18]. Microwave-assisted methods can significantly reduce reaction times to hours rather than overnight reactions [20]. The optimization of reaction time can improve yields by 10-20% by ensuring complete conversion while minimizing side reactions [20].

Concentration effects have been systematically studied, with optimal substrate concentrations typically falling in the 0.1-0.3 M range [19]. Higher concentrations may lead to competitive side reactions, while lower concentrations reduce reaction efficiency. The optimization of concentration can improve yields by 15-25% [19].

Design of experiments approaches have been increasingly applied to benzazepine synthesis optimization [21]. These systematic approaches allow for simultaneous optimization of multiple variables, leading to more efficient optimization processes. Factorial design experiments have been particularly successful in optimizing reaction parameters such as acid excess, temperature, vacuum, and reaction time [22].

| Method | Catalyst/Reagent | Substrate Type | Conditions | Yield Range | Enantioselectivity | Reaction Time |

|---|---|---|---|---|---|---|

| Cyclization of Amino Alcohols | Catalytic cyclization | Amino alcohol precursors | Catalytic, mild temperature | Moderate to good | Not specified | Variable |

| Iridium-Catalyzed Asymmetric Hydrogenation | N,P-ligated Ir complex | Cyclic ene-carbamates | 100 bar H₂, DCM, 1 mol% | 92-99% | 91-99% ee | Overnight |

| Copper-Catalyzed Reductive Cyclization | Chiral bisphosphine-Cu | (E)-dienyl arenes | Mild conditions | Good to high | High ee | Mild conditions |

| NHC-Catalyzed Radical Cyclization | N-heterocyclic carbene | Functionalized precursors | Transition-metal free | Good yields | Not applicable | Mild conditions |

| Visible-Light Radical Cyclization | fac-Ir(ppy)₃ | α-bromocarbonyls | 2,6-lutidine, DCM, 70°C | Good yields | Not applicable | Variable |

| Microwave-Assisted Heck Reaction | Pd catalyst | Halogenated precursors | Microwave, reductive | High yields | Not specified | Hours |

| Metal-Free Oxidative C-H Functionalization | TEMPO oxoammonium salt | Tetrahydroisoquinolines | TEMPO, diazomethane | Moderate to good | Not applicable | Single operation |

| Azide Rearrangement Method | Thermal rearrangement | Arylmethylbenzyl azides | Thermal, 150°C | 12-99% | Not applicable | 2-24 hours |

| Bismuth-Catalyzed Cyclization | Bi(OTf)₃ | Benzylic alcohols | p-TsOH, 150°C | 40-91% | Not applicable | Overnight |

| Electrochemical Tandem Cyclization | Ferrocene | Methylenecyclopropanes | Electrocatalytic, mild | Moderate yields | Not applicable | Variable |

The Nuclear Magnetic Resonance spectroscopic characterization of 7-Methoxy-2,3,4,5-tetrahydro-1h-3-benzazepine provides comprehensive structural information through both proton and carbon-13 analyses. The compound exhibits distinctive spectral features that facilitate unambiguous identification and structural confirmation [1] [2] [3].

Proton Nuclear Magnetic Resonance Spectral Features

The proton Nuclear Magnetic Resonance spectrum of 7-Methoxy-2,3,4,5-tetrahydro-1h-3-benzazepine displays characteristic signals corresponding to the methoxy substituent and the tetrahydrobenzazepine framework. The methoxy group protons appear as a sharp singlet at 3.7-3.8 parts per million, consistent with the aromatic methoxy functionality observed in related benzazepine derivatives [4] [5] [6]. This chemical shift value aligns with literature reports for aromatic methyl ethers, where the electronic environment created by the benzene ring system results in deshielding of the methoxy protons.

The aromatic protons positioned at the 6 and 8 positions of the benzene ring manifest as complex multipets in the region of 6.5-7.5 parts per million [1] [2]. These signals demonstrate coupling patterns characteristic of meta-disubstituted aromatic systems, with coupling constants ranging from 7 to 9 Hertz. The splitting patterns observed reflect the electronic influence of both the methoxy electron-donating group and the azepine ring system.

The aliphatic methylene groups within the seven-membered azepine ring exhibit signals between 2.0 and 3.0 parts per million, appearing as complex multiplets due to the conformational flexibility of the saturated ring system [2] [3]. The nitrogen-adjacent methylene protons are characteristically deshielded, appearing at 3.0-4.0 parts per million as triplets or multiplets with coupling constants of 6-8 Hertz, reflecting the electronic influence of the nitrogen atom.

Carbon-13 Nuclear Magnetic Resonance Spectral Characteristics

The carbon-13 Nuclear Magnetic Resonance spectrum provides detailed information about the carbon framework of 7-Methoxy-2,3,4,5-tetrahydro-1h-3-benzazepine. The methoxy carbon resonates at 55-56 parts per million, a chemical shift value characteristic of aromatic methyl ethers [5] [7]. This signal serves as a diagnostic marker for the presence and position of the methoxy substituent.

The aromatic carbons of the benzene ring system appear in the typical aromatic region between 110 and 160 parts per million [2] [6]. The carbon bearing the methoxy substituent exhibits characteristic downfield shifting due to the electron-donating effect of the oxygen atom. The quaternary aromatic carbons and those bearing hydrogen show distinct chemical shift patterns that enable complete structural assignment.

The aliphatic carbons of the azepine ring system resonate between 25 and 50 parts per million, with the nitrogen-adjacent carbons appearing at the downfield end of this range due to the deshielding effect of the nitrogen atom [3] [7]. The methylene carbons exhibit chemical shifts that reflect their position within the seven-membered ring and their proximity to the aromatic system.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of 7-Methoxy-2,3,4,5-tetrahydro-1h-3-benzazepine reveals characteristic fragmentation pathways that provide structural confirmation and enable identification in complex matrices. The fragmentation behavior follows predictable patterns consistent with the tetrahydrobenzazepine scaffold and methoxy substitution [8] [9] [10].

Molecular Ion and Primary Fragmentation

The molecular ion peak appears at mass-to-charge ratio 177, corresponding to the protonated molecular ion [M+H]+, which serves as the base peak in positive ion electrospray ionization conditions [12]. This molecular ion exhibits moderate stability under standard ionization conditions, allowing for subsequent fragmentation analysis.

The primary fragmentation pathway involves the loss of a methyl radical (15 atomic mass units) to generate an ion at mass-to-charge ratio 162 with approximately 45% relative intensity [8] [10]. This fragmentation corresponds to demethylation of the methoxy group, a common process observed in aromatic methyl ethers under electron impact and electrospray ionization conditions. The resulting fragment ion retains the core benzazepine structure with a phenolic hydroxyl group.

A secondary fragmentation pathway involves the loss of the entire methoxy group (31 atomic mass units), producing an ion at mass-to-charge ratio 146 with approximately 30% relative intensity [12] [10]. This fragmentation represents a more extensive rearrangement process, resulting in the formation of an aromatic radical cation that maintains the seven-membered azepine ring system.

Ring Fragmentation and Rearrangement Processes

The azepine ring system undergoes characteristic fragmentation patterns under mass spectrometric conditions. Ring cleavage produces an ion at mass-to-charge ratio 134 with 25% relative intensity, corresponding to the opening of the seven-membered nitrogen-containing ring [9] [13]. This fragmentation pathway is facilitated by the inherent strain within the azepine ring system and the stabilization provided by the adjacent aromatic system.

Benzylic cleavage represents another significant fragmentation pathway, generating an ion at mass-to-charge ratio 119 with 20% relative intensity [8] [9]. This process involves the cleavage of carbon-carbon bonds adjacent to the aromatic ring, resulting in the formation of substituted benzyl cations that exhibit enhanced stability through resonance delocalization.

The formation of the tropylium ion at mass-to-charge ratio 91 (15% relative intensity) and the phenyl cation at mass-to-charge ratio 77 (10% relative intensity) represents common aromatic fragmentation patterns observed in benzazepine derivatives [14] [9]. These fragments result from extensive rearrangement processes involving the aromatic ring system and provide diagnostic information for structural classification.

Infrared and Ultraviolet-Visible Absorption Characteristics

The vibrational and electronic spectroscopic properties of 7-Methoxy-2,3,4,5-tetrahydro-1h-3-benzazepine provide complementary analytical information for structural characterization and purity assessment. These spectroscopic techniques offer non-destructive analytical approaches for compound identification and quality control applications [15] [16] [17].

Infrared Spectroscopic Vibrational Analysis

The infrared spectrum of 7-Methoxy-2,3,4,5-tetrahydro-1h-3-benzazepine exhibits characteristic absorption bands that correspond to specific functional groups and structural features. The nitrogen-hydrogen stretching vibration appears as a medium to strong absorption band in the region of 3300-3400 wavenumbers per centimeter [15] [16]. This absorption frequency is characteristic of secondary amine groups in heterocyclic systems, where the nitrogen atom participates in ring formation.

Carbon-hydrogen stretching vibrations manifest as strong absorption bands between 2800 and 3000 wavenumbers per centimeter, encompassing both aromatic and aliphatic carbon-hydrogen bonds [15] [17]. The aromatic carbon-hydrogen stretches typically appear at higher frequencies within this range, while the aliphatic methylene groups of the azepine ring contribute to the lower frequency region.

The aromatic carbon-carbon stretching vibrations produce strong absorption bands in the region of 1600-1500 wavenumbers per centimeter [16] [18]. These absorptions are characteristic of substituted benzene ring systems and provide information about the aromatic substitution pattern. The presence of the electron-donating methoxy group influences the exact position and intensity of these vibrations.

The methoxy carbon-oxygen stretching vibration appears as a strong absorption band between 1250 and 1050 wavenumbers per centimeter [15] [17]. This absorption is diagnostic for aromatic methyl ether functionality and serves as a reliable marker for the presence of the methoxy substituent. The exact frequency within this range depends on the electronic environment created by the aromatic ring system.

Aromatic carbon-hydrogen bending vibrations contribute to medium intensity absorptions in the region of 800-600 wavenumbers per centimeter [16] [18]. These fingerprint region absorptions provide detailed structural information about the substitution pattern of the benzene ring and can be used for compound identification through spectral comparison.

Ultraviolet-Visible Electronic Transition Analysis

The ultraviolet-visible absorption spectrum of 7-Methoxy-2,3,4,5-tetrahydro-1h-3-benzazepine displays electronic transitions characteristic of substituted aromatic systems with extended conjugation. The primary absorption band appears in the region of 250-280 nanometers with strong intensity, corresponding to π→π* electronic transitions within the aromatic ring system [19] [20] [21].

This absorption band results from the promotion of electrons from bonding π-orbitals to antibonding π*-orbitals within the benzene ring [22] [20]. The presence of the methoxy substituent as an electron-donating group causes a bathochromic shift (red shift) compared to unsubstituted aromatic systems, extending the absorption to longer wavelengths and increasing the extinction coefficient.

A secondary absorption feature appears in the region of 200-220 nanometers with weak to medium intensity, corresponding to n→π* electronic transitions [19] [21]. These transitions involve the promotion of non-bonding electrons on the nitrogen atom to antibonding π-orbitals of the aromatic system. The relatively low intensity of these transitions is characteristic of n→π absorptions, which are symmetry-forbidden in planar aromatic systems.

The electronic absorption characteristics provide valuable information for analytical applications, including concentration determination through Beer-Lambert law relationships and compound identification through spectral fingerprinting [19] [22]. The molar extinction coefficients for these transitions enable quantitative analysis in solution-based analytical methods.

Chromatographic Purity Assessment Techniques

Comprehensive purity assessment of 7-Methoxy-2,3,4,5-tetrahydro-1h-3-benzazepine requires the application of multiple chromatographic techniques, each offering distinct advantages for specific analytical requirements. These methods provide quantitative purity determinations and enable the detection and identification of related impurities and degradation products [23] [24] [25].

High-Performance Liquid Chromatographic Analysis

High-Performance Liquid Chromatography represents the primary analytical technique for purity assessment of 7-Methoxy-2,3,4,5-tetrahydro-1h-3-benzazepine. Reversed-phase chromatography utilizing octadecylsilane (C18) stationary phases provides excellent separation efficiency and reproducible retention behavior [23] [26] [24].

The application of methanol-water mobile phases in a 70:30 volumetric ratio achieves optimal retention characteristics, with the compound exhibiting a retention time of approximately 8.5 minutes under isocratic conditions [27] [26]. Resolution values exceeding 2.0 ensure baseline separation from potential impurities and related substances. The detection limit of 0.1 micrograms per milliliter enables sensitive purity assessment with routine analytical instrumentation.

Alternative mobile phase compositions utilizing acetonitrile-water-buffer systems (45:40:15 volumetric ratio) provide enhanced selectivity for specific impurity profiles [23] [24]. Under these conditions, the retention time extends to approximately 12.5 minutes with resolution values exceeding 1.8. The reduced detection limit of 0.05 micrograms per milliliter facilitates trace impurity detection and enables purity assessments exceeding 97%.

Gradient elution methods offer superior separation performance for complex impurity mixtures and enable comprehensive purity profiling [28] [25]. The implementation of optimized gradient programs results in retention times of approximately 15.2 minutes with resolution values exceeding 2.5. Detection limits approaching 0.02 micrograms per milliliter enable purity determinations exceeding 98% with enhanced analytical confidence.

Gas Chromatographic-Mass Spectrometric Analysis

Gas Chromatography coupled with Mass Spectrometry provides complementary analytical information for purity assessment and impurity identification. Temperature-programmed analysis from 100 to 270 degrees Celsius enables optimal separation of the target compound from thermal degradation products and synthetic impurities [29] [30].

The compound exhibits a retention time of approximately 16.8 minutes under standard temperature programming conditions, achieving baseline separation from structurally related impurities [29] [30]. The high selectivity of mass spectrometric detection enables detection limits approaching 1.0 nanogram per milliliter, facilitating trace impurity analysis and enabling purity assessments exceeding 99%.

The mass spectrometric detection provides additional confirmation of compound identity through fragmentation pattern analysis, enhancing analytical confidence in purity determinations [30] [31]. The combination of chromatographic separation and mass spectrometric identification enables the structural characterization of unknown impurities and degradation products.

Thin-Layer Chromatographic Screening

Thin-Layer Chromatography serves as a rapid screening technique for preliminary purity assessment and method development applications. The utilization of ethyl acetate-hexane mobile phases in a 3:7 volumetric ratio provides optimal migration characteristics for 7-Methoxy-2,3,4,5-tetrahydro-1h-3-benzazepine [30].

The compound exhibits a retention factor (Rf) value of approximately 0.45 under standard development conditions, enabling clear visualization and quantitative assessment [30]. Resolution values exceeding 1.2 ensure adequate separation from common impurities and related substances. Detection limits of 0.5 micrograms per spot enable routine purity screening with conventional detection methods.

The visual detection of impurities through fluorescence quenching or chemical derivatization provides immediate qualitative information about sample purity [30]. While less precise than instrumental methods, Thin-Layer Chromatography offers rapid screening capabilities for quality control applications and method development support.

Analytical Method Validation and Performance Characteristics

The validation of chromatographic methods for purity assessment requires comprehensive evaluation of analytical performance parameters including specificity, linearity, accuracy, precision, and robustness [23] [24] [25]. Specificity studies demonstrate the ability to distinguish the target compound from potential impurities and degradation products under stressed conditions.

Linearity assessments across appropriate concentration ranges establish the quantitative relationship between detector response and compound concentration [23] [25]. Correlation coefficients exceeding 0.999 over ranges spanning 0.01 to 10 micrograms per milliliter demonstrate acceptable linearity for purity determination applications.

Precision studies evaluate the repeatability and intermediate precision of analytical measurements, with relative standard deviation values typically below 2.0% for optimized chromatographic methods [23] [24]. Accuracy assessments through recovery studies demonstrate analytical bias, with recovery percentages typically ranging from 98% to 102% for validated methods.